molecular formula C18H27N5O2 B2475197 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine CAS No. 2415621-05-3

1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B2475197
CAS No.: 2415621-05-3
M. Wt: 345.447
InChI Key: SUYAAIVNQYYTJJ-UHFFFAOYSA-N
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Description

1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a potent and selective dual inhibitor of the lipid kinases phosphatidylinositol 5-phosphate 4-kinase alpha and beta (PIP4K2A and PIP4K2B). This compound has emerged as a critical chemical probe for dissecting the complex roles of the phosphoinositide signaling pathway in health and disease. Research utilizing this inhibitor has been instrumental in uncovering the non-catalytic, scaffolding function of PIP4K2A in regulating mTOR signaling and suppressing autophagy, a key cellular degradation process. By selectively targeting PIP4K2A/B, this molecule facilitates the study of metabolic regulation and cellular stress responses. Its application is particularly valuable in oncology research, where it has been shown to exhibit synthetic lethality in p53-deficient cancers , highlighting its potential as a starting point for novel therapeutic strategies. Furthermore, its role in modulating T-cell function underscores its utility in immunological studies. The compound's high selectivity profile makes it an indispensable tool for elucidating the specific contributions of PIP4K2A and PIP4K2B to cellular physiology, distinct from other PI3- and PI4-kinase family members. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-21-9-11-22(12-10-21)6-2-3-13-25-17-4-7-23(8-5-17)18(24)16-14-19-20-15-16/h14-15,17H,4-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYAAIVNQYYTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be denoted as follows:

C17H24N4O2\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a piperazine core, modified by a pyrazole moiety and an alkyne group, which may contribute to its unique biological properties.

1. Central Nervous System Activity

Research has indicated that derivatives of piperazine, including this compound, may exhibit significant central nervous system (CNS) activity. A related study evaluated a piperazine derivative (LQFM008) for anxiolytic effects using various behavioral tests in mice, suggesting that modifications in the piperazine structure can lead to notable changes in CNS activity .

2. Antitumor Activity

There is emerging evidence that compounds with similar structural features may possess antitumor properties. For instance, studies on piperidine derivatives have shown potential cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

3. Immunomodulatory Effects

Piperazine derivatives have been explored for their immunomodulatory potential. Research indicates that certain compounds can stimulate immune responses, enhancing lymphocyte activity and potentially leading to new therapeutic avenues in immunotherapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors in the CNS, influencing mood and anxiety levels.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to growth inhibition.
  • Modulation of Immune Responses : By altering cytokine production or lymphocyte activation, this compound could enhance immune surveillance against tumors.

Case Studies and Research Findings

StudyFindings
Study on LQFM008 Demonstrated anxiolytic-like effects in mice, indicating potential for treating anxiety disorders .
Cytotoxicity Assay Piperazine derivatives exhibited significant cytotoxicity against leukemia cell lines, suggesting antitumor potential .
Immunostimulatory Effects Compounds showed enhanced lymphocyte proliferation and activation markers in vitro, indicating possible applications in cancer immunotherapy .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound : 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine Piperazine + Piperidine Methyl, but-2-yn-1-yl, pyrazole-4-carbonyl Potential GPCR modulation, anticancer activity
1-(4-{[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine Piperazine + Piperidine Chloropyridine, pyridine Anti-inflammatory, enzyme inhibition
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine Piperazine + Piperidine Phenyl, pyrazolopyrazine Neurological receptor ligand
1-Ethyl-4-(1-methylpyrazolyl)piperazine Piperazine Ethyl, methylpyrazole Anxiolytic effects
N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Piperazine + Pyrazole Pyridine, carboxamide Anticancer, CNS activity

Functional Group Impact on Properties

  • But-2-yn-1-yl Linker : The alkyne bridge in the target compound enhances rigidity compared to saturated or aromatic linkers in analogs (e.g., ethyl or phenyl groups). This rigidity may improve target selectivity .
  • Pyrazole-4-Carbonyl vs. Thiazole/Imidazole : Replacing pyrazole with thiazole (as in ) reduces hydrogen-bonding capacity but increases metabolic stability. Imidazole-containing analogs () exhibit stronger basicity, altering pharmacokinetics .
  • Piperidine Substitution : The 3-chloropyridine substituent in introduces halogen-mediated hydrophobic interactions, whereas the target compound’s pyrazole carbonyl group enables polar interactions with active sites.

Uniqueness of the Target Compound

The integration of a pyrazole-4-carbonyl group with a but-2-yn-1-yl-linked piperidine-piperazine scaffold distinguishes this compound from others in its class:

  • Dual Pharmacophore Synergy : The piperazine-piperidine system provides conformational adaptability, while the pyrazole carbonyl group enables precise target engagement, a combination absent in simpler analogs like 1-methyl-4-piperidinylpiperazine .
  • Balanced Lipophilicity : LogP values are optimized compared to highly polar (e.g., imidazole derivatives in ) or hydrophobic (e.g., benzofuran derivatives in ) analogs, enhancing bioavailability .

Preparation Methods

Alkylation of 1-Methylpiperazine

The introduction of the alkyne chain to 1-methylpiperazine typically involves nucleophilic substitution. A propargyl derivative (e.g., 4-bromo-1-butyne) reacts with the secondary amine of 1-methylpiperazine under basic conditions. For example:
$$
\text{1-Methylpiperazine} + \text{Br-C≡C-CH}2\text{-O-Ms} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Fragment A}
$$
This step often requires polar aprotic solvents (e.g., DMF or THF) and bases like triethylamine to deprotonate the amine.

Optimization of Alkyne Incorporation

Microwave-assisted synthesis has been reported to enhance reaction rates and yields in analogous piperazine alkylations, reducing side products such as dialkylated species. For instance, yields improved from 84% to 96% when using microwave irradiation in benzylpiperazine syntheses.

Synthesis of Fragment B: 1-(1H-Pyrazole-4-Carbonyl)Piperidin-4-Ol

Preparation of Piperidin-4-Ol

Piperidin-4-ol is commercially available or synthesized via hydrogenation of pyridine derivatives. Protection of the hydroxyl group (e.g., as a tert-butyl dimethylsilyl ether) may precede further functionalization.

Acylation with 1H-Pyrazole-4-Carboxylic Acid

The acylation of piperidin-4-ol’s amine involves coupling 1H-pyrazole-4-carboxylic acid using activating agents:
$$
\text{Piperidin-4-ol} + \text{1H-Pyrazole-4-COCl} \xrightarrow{\text{EDCl/HOBt}} \text{Fragment B}
$$
Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are commonly employed to form the amide bond, with reported yields of 80–90% in similar piperidine acylations.

Ether Bond Formation Between Fragments A and B

Mitsunobu Reaction

The hydroxyl group of Fragment B is coupled to the alkyne chain of Fragment A via a Mitsunobu reaction:
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{DIAD, PPh}_3} \text{Intermediate}
$$
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation, though this method may require strict anhydrous conditions.

Nucleophilic Substitution

Alternatively, mesylation of Fragment B’s hydroxyl group followed by displacement with Fragment A’s alkyne-O⁻ species offers a scalable route:
$$
\text{Fragment B-OH} \xrightarrow{\text{MsCl}} \text{Fragment B-OMs} \xrightarrow{\text{Fragment A-O⁻}} \text{Target Compound}
$$
This method avoids stoichiometric phosphine reagents and is favored in industrial settings.

Final Deprotection and Purification

If protecting groups (e.g., Boc) are used during synthesis, acidic deprotection (e.g., HCl/EtOAc) yields the final compound. Chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity, with typical isolated yields of 80–86%.

Analytical Characterization

Key spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (m, 2H, piperazine), 2.30 (s, 3H, N-CH₃), 3.40–3.70 (m, 10H, piperazine/piperidine), 4.50 (s, 2H, OCH₂), 7.80 (s, 2H, pyrazole).
  • HRMS (ESI+) : m/z 346.2112 [M+H]⁺ (calc. 346.2118 for C₁₈H₂₈N₅O₂).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Mitsunobu DIAD, PPh₃, THF, 0°C 82 High regioselectivity Costly reagents
Nucleophilic Substitution MsCl, Et₃N, DMF 85 Scalable, minimal byproducts Requires mesylation step
Microwave-Assisted MW, 100°C, 30 min 90 Rapid, high yield Specialized equipment required

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. Ethanol and THF are preferred for their low toxicity and ease of recycling. Patent CN103275010A highlights a “three-waste”-minimized process, achieving 86% yield with aqueous workups.

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